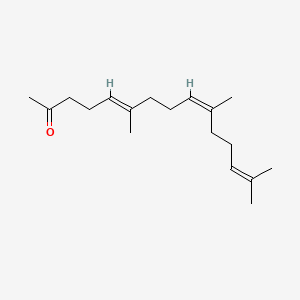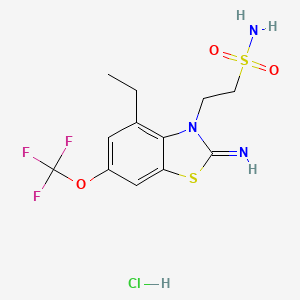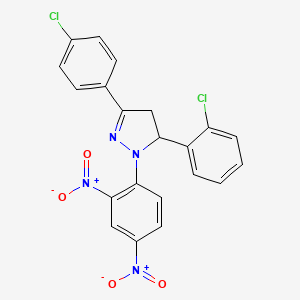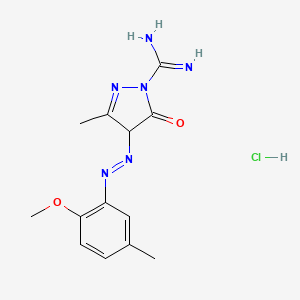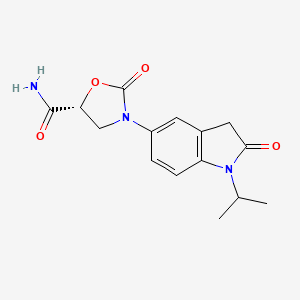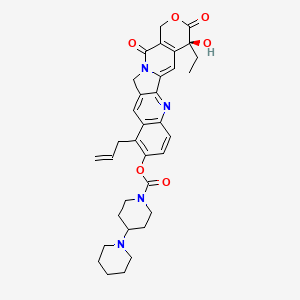
2-Hexenyl isovalerate (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenyl isovalerate (2Z)-, also known as (2Z)-2-hexenyl 3-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of isovaleric acid with 2-hexen-1-ol. This compound is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexenyl isovalerate (2Z)- is typically synthesized through an esterification reaction. The reaction involves the condensation of isovaleric acid with 2-hexen-1-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of 2-Hexenyl isovalerate (2Z)- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenyl isovalerate (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid and 2-hexenal.
Reduction: 2-hexen-1-ol and isovaleric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexenyl isovalerate (2Z)- has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role as a pheromone or signaling molecule in certain organisms.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma .
Wirkmechanismus
The mechanism of action of 2-Hexenyl isovalerate (2Z)- involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-Hexenyl isovalerate: The trans isomer of 2-Hexenyl isovalerate.
Hexyl isovalerate: An ester formed from hexanol and isovaleric acid.
2-Hexenyl acetate: An ester formed from 2-hexen-1-ol and acetic acid .
Uniqueness
2-Hexenyl isovalerate (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its trans isomer and other related esters. This configuration influences its interaction with olfactory receptors and its overall aroma profile .
Eigenschaften
CAS-Nummer |
54675-77-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(Z)-hex-2-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- |
InChI-Schlüssel |
SAVRWHQEMHIAEB-SREVYHEPSA-N |
Isomerische SMILES |
CCC/C=C\COC(=O)CC(C)C |
Kanonische SMILES |
CCCC=CCOC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
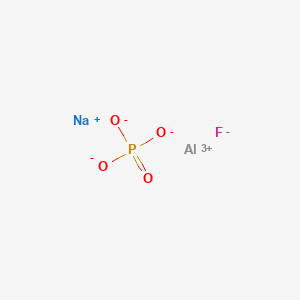
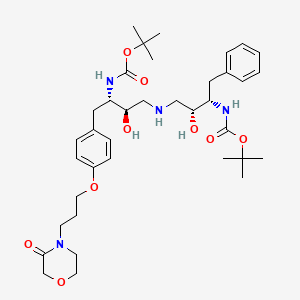
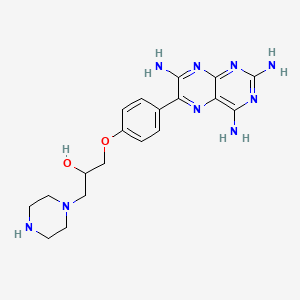
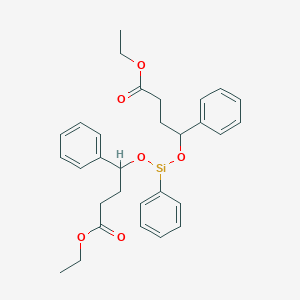

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

